2-Chloropyridine-d4
CAS No.: 1001003-94-6
VCID: VC0015918
Molecular Formula: C5H4ClN
Molecular Weight: 117.57 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Chloropyridine-d4 is a deuterated derivative of 2-chloropyridine, where four hydrogen atoms in the pyridine ring are replaced with deuterium. 2-Chloropyridine itself, with the formula C5H4ClN, is an aryl chloride and one of three isomers of chloropyridine . It is a colorless liquid primarily used in the industrial production of fungicides and insecticides, and also in the creation of antihistamines and antiarrhythmics for pharmaceutical applications . The deuterated form, 2-Chloropyridine-d4, is valuable in scientific research because of its unique isotopic properties, useful in both analytical and synthetic applications. Specifically, it is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures. It is also employed in medicinal chemistry for synthesizing deuterated drugs to potentially improve metabolic stability and reduce side effects, as well as in isotope labeling to track molecules in biological systems and in material science for creating advanced materials. Like its parent compound, 2-chloropyridine-d4 plays a significant role in synthesizing various compounds, including fungicides, insecticides, antihistamines, and antiarrhythmics. When nucleophiles are added to 2-Chloropyridine, pyridine derivatives are generated, with substitutions at the second and fourth carbons. The action of 2-Chloropyridine can be influenced by environmental factors, such as the presence of a halogen moiety, which retards the degradation of the pyridine ring. A similar compound, 4-Chloropyridine, is also a halopyridine isomer with the same molecular formula and weight, used as a catalyst in chemical manufacturing . |
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CAS No. | 1001003-94-6 |
Product Name | 2-Chloropyridine-d4 |
Molecular Formula | C5H4ClN |
Molecular Weight | 117.57 g/mol |
IUPAC Name | 2-chloro-3,4,5,6-tetradeuteriopyridine |
Standard InChI | InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D |
Standard InChIKey | OKDGRDCXVWSXDC-RHQRLBAQSA-N |
SMILES | C1=CC=NC(=C1)Cl |
Canonical SMILES | C1=CC=NC(=C1)Cl |
Synonyms | o-Chloropyridine-d4; α-Chloropyridine-d4; NSC 4649-d4; |
PubChem Compound | 23658887 |
Last Modified | Apr 15 2024 |
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